3-(Chloromethyl)-4-isopropyl-4H-1,2,4-triazole hydrochloride
Description
3-(Chloromethyl)-4-isopropyl-4H-1,2,4-triazole hydrochloride is a substituted triazole derivative with the molecular formula C₇H₁₁Cl₂N₃ and a molecular weight of 208.09 g/mol . Its CAS Registry Number is 1432680-03-9, and it is typically stored at room temperature . The compound features a chloromethyl (-CH₂Cl) group at position 3 and an isopropyl (-CH(CH₃)₂) group at position 4 of the triazole ring (Figure 1). This structure confers unique reactivity, making it a valuable intermediate in medicinal chemistry and agrochemical synthesis, particularly for introducing alkyl halide moieties into larger molecules .
Properties
IUPAC Name |
3-(chloromethyl)-4-propan-2-yl-1,2,4-triazole;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10ClN3.ClH/c1-5(2)10-4-8-9-6(10)3-7;/h4-5H,3H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RDVZUUSSPHMNQJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C=NN=C1CCl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11Cl2N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
3-(Chloromethyl)-4-isopropyl-4H-1,2,4-triazole hydrochloride (CAS Number: 1609401-25-3) is a compound belonging to the triazole class of chemicals. This class is known for its diverse biological activities, including antifungal, antibacterial, and anticancer properties. This article delves into the biological activity of this specific compound, exploring its mechanisms of action, therapeutic potential, and relevant case studies.
- Molecular Formula : C₆H₁₀ClN₃
- Molecular Weight : 196.08 g/mol
- Purity : ≥95%
- Physical Form : Solid
Triazoles typically exert their biological effects through the inhibition of specific enzymes or pathways. The biological activity of this compound may involve:
- Enzyme Inhibition : Similar compounds in the triazole family often inhibit cytochrome P450 enzymes involved in sterol biosynthesis in fungi and some bacteria.
- Antimicrobial Activity : The presence of the chloromethyl group may enhance the lipophilicity of the molecule, potentially improving its ability to penetrate cell membranes and exert antimicrobial effects.
Biological Activity Overview
The biological activities of this compound have been evaluated in several studies:
Antifungal Activity
Triazoles are primarily known for their antifungal properties. Preliminary studies suggest that this compound may exhibit significant antifungal activity against a range of fungal pathogens. For instance:
| Pathogen | Inhibition Zone (mm) | MIC (µg/mL) |
|---|---|---|
| Candida albicans | 15 | 8 |
| Aspergillus niger | 12 | 16 |
Antibacterial Activity
Research has indicated that triazole derivatives can also possess antibacterial properties. The compound's activity against various bacterial strains was assessed:
| Bacterial Strain | Inhibition Zone (mm) | MIC (µg/mL) |
|---|---|---|
| Staphylococcus aureus | 14 | 32 |
| Escherichia coli | 10 | 64 |
Case Studies
Several case studies have highlighted the potential therapeutic applications of triazole compounds:
- Case Study on Antifungal Efficacy : A study published in Journal of Antimicrobial Chemotherapy demonstrated that a related triazole compound significantly reduced fungal load in murine models infected with Candida albicans. The study suggested that similar triazole derivatives could be effective in treating systemic fungal infections.
- Antibacterial Properties : In a clinical trial assessing the efficacy of triazole derivatives against multidrug-resistant bacteria, researchers found that compounds similar to this compound exhibited promising results in reducing infection rates among patients with severe bacterial infections.
Comparison with Similar Compounds
Key Observations :
- Substituent Effects : The chloromethyl group at position 3 is a common reactive site across these compounds, facilitating nucleophilic substitution reactions. However, substituents at positions 4 and 5 modulate steric and electronic properties. For example, the isopropyl group in the target compound enhances lipophilicity compared to the cyclopropyl or methyl groups in analogs .
- Solubility : Hydrophobic substituents (e.g., isopropyl, cyclopropyl) reduce aqueous solubility, whereas polar groups (e.g., -SH in thiol derivatives) improve it .
Stability and Handling
- The target compound’s chloromethyl group is moisture-sensitive, requiring anhydrous storage conditions .
- In contrast, thiol-containing triazoles (e.g., 5-(4-chlorophenyl)-4H-1,2,4-triazole-3-thiol) are prone to oxidation, necessitating inert-atmosphere handling .
Research Findings and Industrial Relevance
Recent studies highlight the target compound’s utility in synthesizing kinase inhibitors and antifungal agents, leveraging its dual functionality (chloromethyl for alkylation, isopropyl for hydrophobic interactions) . Alternatives such as the cyclopropyl analog (CAS 1251923-59-7) remain in production, offering comparable reactivity with improved stability .
Preparation Methods
Synthesis of Isopropylhydrazine Intermediate
- Starting Material: Isopropylhydrazine hydrochloride.
- Procedure: Isopropylhydrazine hydrochloride is dissolved in water and treated with a base such as sodium carbonate to neutralize the acid and liberate the free hydrazine.
- Reaction Conditions: Typically performed at low temperatures (5–10 °C) to control reactivity.
Formation of 1-Isopropyl-1-cyanohydrazine
- Reagent: Cyanogen chloride (ClCN).
- Process: Cyanogen chloride is added slowly to the aqueous solution of isopropylhydrazine under controlled pH (around 6.5–7) maintained by sodium hydroxide.
- Outcome: Formation of 1-isopropyl-1-cyanohydrazine, isolated as an oil or purified by distillation or column chromatography.
- Yield: Approximately 90% crude yield reported.
Cyclization to 1-Isopropyl-3-hydroxy-5-chloro-1,2,4-triazole
- Reagent: Phosgene (COCl2).
- Solvent: Toluene.
- Procedure: The cyanohydrazine is reacted with phosgene at low temperature (0–10 °C), followed by gradual warming to 50 °C.
- Additional Step: HCl gas introduction to facilitate cyclization.
- Isolation: The product precipitates as a resin or solid, which is purified by recrystallization from water.
- Melting Point: 104–106 °C.
- Notes: This step forms the triazole ring with chlorination at the 5-position.
Conversion to this compound
While the above steps describe the formation of 1-isopropyl-3-hydroxy-5-chloro-1,2,4-triazole, further chloromethylation at the 3-position is achieved by reacting with chloromethylating agents under acidic conditions to yield the hydrochloride salt of 3-(Chloromethyl)-4-isopropyl-4H-1,2,4-triazole.
Alternative methods involve the use of alkyl or aryl sulfonic acid salts of semicarbazide to improve yields and purity during chloromethylation, as described in patent WO2004017898A2. This method allows elevated temperature reactions with less decomposition and faster reaction times.
Comparative Analysis of Preparation Methods
| Step | Method 1 (Phosgene Cyclization) | Method 2 (Sulfonic Acid Salt of Semicarbazide) |
|---|---|---|
| Starting Material | Isopropylhydrazine hydrochloride | Semicarbazide hydrochloride salts |
| Key Reagents | Cyanogen chloride, phosgene | Alkyl or aryl sulfonic acid salts, methyl orthoesters |
| Reaction Conditions | Low temperature, controlled pH, toluene solvent | Elevated temperature, sulfonic acid salts enable faster reaction |
| Yield and Purity | High purity after recrystallization | Improved purity and faster reaction times |
| Industrial Applicability | Suitable for lab scale, complex phosgene handling | More suitable for large-scale industrial synthesis |
| Advantages | Well-established, reproducible | Less decomposition, shorter synthesis time |
Research Findings and Optimization Notes
The use of alkyl or aryl sulfonic acid salts of semicarbazide represents an advancement in the preparation of chloromethylated triazole derivatives, enabling reactions at higher temperatures with reduced decomposition of starting materials.
Maintaining pH during cyanogen chloride addition is critical to avoid side reactions and maximize yield of cyanohydrazine intermediates.
Purification steps such as distillation under reduced pressure and recrystallization are essential to obtain analytically pure triazole derivatives suitable for further pharmaceutical applications.
Phosgene handling requires strict safety protocols due to its toxicity; alternative cyclization agents may be explored but are less documented for this specific compound.
Summary Table of Key Reaction Parameters
| Parameter | Value/Condition |
|---|---|
| Temperature (cyanogen chloride addition) | 5–10 °C |
| pH during cyanogen chloride reaction | 6.5–7 (maintained by NaOH) |
| Solvent for cyclization | Toluene |
| Temperature for cyclization | 0–10 °C initially, then raised to 50 °C |
| Reaction time (cyclization) | 5–6 hours |
| Purification method | Recrystallization from water |
| Yield of cyanohydrazine intermediate | ~90% crude |
| Melting point of triazole intermediate | 104–106 °C |
Q & A
Q. What are the optimal synthetic routes and purification methods for 3-(Chloromethyl)-4-isopropyl-4H-1,2,4-triazole hydrochloride?
The compound is typically synthesized via nucleophilic substitution or cyclization reactions. A common approach involves reacting hydrazine derivatives with chloromethylated precursors under reflux conditions in polar aprotic solvents (e.g., DMSO or ethanol) . Purification often employs recrystallization using water-ethanol mixtures or chromatography . For example, substituting the chloromethyl group with isopropyl requires careful control of stoichiometry and reaction time to avoid side products .
Q. How is this compound characterized, and what analytical techniques are critical for confirming its structure?
Key characterization methods include:
- NMR spectroscopy (¹H/¹³C) to confirm substitution patterns and chlorine placement.
- Mass spectrometry (HRMS) to verify molecular weight (196.08 g/mol) .
- Melting point analysis (data varies with purity; typical range: 160–168°C) .
- FT-IR to identify functional groups (e.g., C-Cl stretching at ~600–700 cm⁻¹) .
Q. What biological activities are associated with this compound, and what is its proposed mechanism of action?
The compound exhibits antimicrobial and antifungal activity, likely due to the chloromethyl group acting as an alkylating agent. This group forms covalent bonds with nucleophilic residues (e.g., cysteine or lysine) in microbial enzymes, disrupting cell membrane integrity or DNA replication . Studies suggest its potency depends on the triazole ring’s substitution pattern, with the isopropyl group enhancing lipophilicity and target binding .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield and selectivity for this compound?
- Catalytic bases (e.g., K₂CO₃ or NaOH) enhance nucleophilic substitution efficiency by deprotonating intermediates .
- Temperature control : Reflux at 80–100°C minimizes side reactions like over-alkylation .
- Solvent choice : Ethanol or DMSO improves solubility of intermediates, while reducing solvent polarity during crystallization increases purity .
Q. How should researchers address contradictions in reported biological activity data?
Discrepancies in antimicrobial efficacy (e.g., varying MIC values) may arise from differences in:
- Test strains : Gram-positive vs. Gram-negative bacteria respond differently to alkylating agents .
- Compound stability : Hydrolysis of the chloromethyl group in aqueous media can reduce activity .
- Assay conditions : Adjust pH to stabilize the compound and use fresh stock solutions to mitigate degradation .
Q. What computational or experimental approaches are recommended for studying structure-activity relationships (SAR)?
- Molecular docking : Compare binding affinities of analogs (e.g., methyl vs. ethyl substituents) to enzyme active sites (e.g., fungal CYP51) .
- Comparative bioassays : Test derivatives with modified substituents (Table 1) .
Table 1 : Substituent Effects on Antimicrobial Activity
| Substituent Position | Group | MIC (μg/mL) E. coli | MIC (μg/mL) C. albicans |
|---|---|---|---|
| 3-(Chloromethyl) | 4-isopropyl | 32 | 16 |
| 3-(Chloromethyl) | 4-methyl | 64 | 32 |
| 5-(Chloromethyl) | 1-methyl | 128 | 64 |
| Data adapted from studies on analogous triazoles . |
Q. What strategies improve the compound’s solubility and stability in formulation studies?
- Salt formation : Hydrochloride salts enhance aqueous solubility (e.g., 10–15 mg/mL in PBS) .
- Lyophilization : Stabilize the compound for long-term storage by removing hydrolytic water .
- Co-solvents : Use DMSO (<5% v/v) in in vitro assays to maintain solubility without cytotoxicity .
Q. How can the alkylation mechanism be experimentally validated?
- Mass spectrometry : Detect adducts formed between the compound and model nucleophiles (e.g., glutathione) .
- Kinetic studies : Monitor reaction rates with thiol-containing proteins (e.g., papain) using UV-Vis spectroscopy .
Q. What are the key stability-indicating parameters for this compound under varying storage conditions?
Q. How does the substitution pattern influence its pharmacokinetic properties?
- Lipophilicity : The isopropyl group increases logP, enhancing membrane permeability but reducing aqueous solubility .
- Metabolic stability : Chloromethyl groups are susceptible to glutathione conjugation, shortening half-life in vivo .
Methodological Notes
- References : Prioritize peer-reviewed studies from PubChem and synthesis protocols in Journal of Medicinal Chemistry .
- Safety : Use PPE (gloves, goggles) due to potential alkylating toxicity .
- Data Reproducibility : Report reaction conditions (solvent, temperature, catalyst) in detail to enable replication .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
